molecular formula C27H25FN4O2S B471681 N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide CAS No. 445421-49-8

N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide

Cat. No.: B471681
CAS No.: 445421-49-8
M. Wt: 488.6g/mol
InChI Key: KTTJFVFQPYHENX-UHFFFAOYSA-N
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Description

N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide is a complex organic compound that features a combination of triazole, phenyl, and fluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide typically involves multiple steps. The process begins with the preparation of the triazole ring, which is then functionalized with the allylphenoxyethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl or fluorobenzamide moieties .

Scientific Research Applications

N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The phenyl and fluorobenzamide groups can also contribute to its overall biological activity by interacting with different pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and fluorobenzamide compounds. Examples include:

Uniqueness

What sets N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide apart is its unique combination of functional groups, which can provide a diverse range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

445421-49-8

Molecular Formula

C27H25FN4O2S

Molecular Weight

488.6g/mol

IUPAC Name

2-fluoro-N-[4-[4-methyl-5-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C27H25FN4O2S/c1-3-8-19-9-4-7-12-24(19)34-17-18-35-27-31-30-25(32(27)2)20-13-15-21(16-14-20)29-26(33)22-10-5-6-11-23(22)28/h3-7,9-16H,1,8,17-18H2,2H3,(H,29,33)

InChI Key

KTTJFVFQPYHENX-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCCOC2=CC=CC=C2CC=C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CN1C(=NN=C1SCCOC2=CC=CC=C2CC=C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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